Ethyl 2,3-dimethylpyridine-4-carboxylate
Description
Ethyl 2,3-dimethylpyridine-4-carboxylate is a pyridine derivative featuring methyl substituents at the 2- and 3-positions of the pyridine ring and an ethyl ester group at the 4-position. Pyridine derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic and steric profiles .
Structure
2D Structure
Properties
CAS No. |
867141-53-5 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
ethyl 2,3-dimethylpyridine-4-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-4-13-10(12)9-5-6-11-8(3)7(9)2/h5-6H,4H2,1-3H3 |
InChI Key |
ZYXNMVHQKNPZPA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=NC=C1)C)C |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=C1)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyridine Carboxylates
Structural and Electronic Differences
Ethyl 2,3-Difluoropyridine-4-Carboxylate (CAS 1359828-98-0)
- Substituents : Fluorine atoms at 2- and 3-positions.
- Electronic Effects : Fluorine’s electronegativity induces strong electron-withdrawing effects, reducing electron density on the pyridine ring compared to methyl groups. This enhances reactivity toward nucleophilic substitution but reduces stability under acidic conditions .
- Molecular Weight: 199.14 g/mol (C₈H₇F₂NO₂) vs. ~195–200 g/mol (estimated for the dimethyl analog).
- Applications : Fluorinated pyridines are often used in pharmaceuticals for improved metabolic stability and membrane permeability .
Ethyl 2,6-Dichloropyridine-4-Carboxylate (CAS 42521-09-5)
- Substituents : Chlorine atoms at 2- and 6-positions.
- Steric and Electronic Impact : Chlorine’s bulkiness and moderate electronegativity create steric hindrance and electron-deficient rings, favoring electrophilic aromatic substitution at the 4-position. In contrast, methyl groups in the dimethyl analog provide electron-donating effects, activating the ring toward electrophiles .
- Molecular Weight: 206.03 g/mol (C₇H₅Cl₂NO₂) .
Ethyl 4-Hydroxy-2,6-Diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-Carboxylate
- Substituents : Hydroxy, phenyl, and piperidinyl-acetyl groups.
- Conformational Flexibility: The tetrahydropyridine ring introduces partial saturation, reducing aromaticity and enabling diverse hydrogen-bonding interactions. This contrasts with the fully aromatic dimethylpyridine analog, which lacks hydrogen-bond donors .
- Biological Relevance : Piperidine-containing derivatives exhibit antibacterial and antitumor activities, suggesting that methylation in the dimethyl analog may enhance lipophilicity and bioavailability .
Physicochemical Properties
*Note: Experimental data for the dimethyl analog are inferred from structural trends.
Recommendations :
Conduct single-crystal X-ray studies to elucidate packing efficiency and hydrogen-bonding patterns.
Explore synthetic modifications, such as introducing chiral centers or hybridizing with fused heterocycles .
Preparation Methods
General Synthetic Strategy
The synthesis of ethyl 2,3-dimethylpyridine-4-carboxylate generally follows these key steps:
- Construction or modification of the pyridine ring with methyl substituents at the 2 and 3 positions.
- Introduction of the carboxylate group at the 4 position.
- Esterification to form the ethyl ester.
This can be achieved either by direct substitution on a preformed pyridine ring or by building the pyridine ring with the desired substituents through condensation or cyclization reactions.
Preparation via Pyridine Ring Functionalization
One common approach involves starting from a suitably substituted pyridine or pyridine precursor, followed by selective esterification and methylation steps.
- Starting from 2,3-dimethylpyridine-4-carboxylic acid, esterification is performed using ethanol in the presence of a strong acid catalyst like sulfuric acid under reflux conditions.
- This reaction yields this compound via Fischer esterification.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 2,3-dimethylpyridine-4-carboxylic acid + ethanol + H2SO4 (catalyst), reflux | Formation of ethyl ester at 4-position |
This method is analogous to the preparation of related compounds such as ethyl 2,4,6-trimethylpyridine-3-carboxylate, where esterification is a key step.
Multi-step Synthesis via Pyridine Ring Construction
An alternative, more complex approach involves constructing the pyridine ring with the desired substituents already in place through condensation reactions involving acetoacetate derivatives and cyanoacetamides.
- Preparation of 2-methylacetoacetamide from ethyl 2-methylacetoacetate by reaction with ammonium hydroxide.
- Reaction of 2-methylacetoacetamide with ethyl 2-cyanoacetate to form pyridine intermediates.
- Subsequent cyclization and hydrolysis steps to yield hydroxylated pyridine derivatives.
- Conversion of hydroxyl groups and further functionalization to introduce the ester group.
This method is detailed in patent WO2003082821A1, which describes the synthesis of dialkylpyridines bearing hydroxy groups and their conversion to substituted pyridines through acid-base treatments and salt formation.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Ethyl 2-methylacetoacetate + ammonium hydroxide, 6 days | Formation of 2-methylacetoacetamide |
| 2 | 2-methylacetoacetamide + ethyl 2-cyanoacetate, 4 days | Formation of pyridine intermediate |
| 3 | Treatment with hydrobromic acid, filtration | Formation of pyridinium hydrobromide salt |
| 4 | Base treatment (KOH), filtration | Isolation of hydroxy-substituted dialkylpyridine |
Though this patent focuses on 2,6-dihydroxy-3,4-dimethylpyridines, similar methodologies can be adapted for 2,3-dimethyl substitution patterns and esterification at the 4-position.
Advanced Synthetic Procedures from Research Literature
Recent synthetic protocols for related pyridine derivatives involve:
- Condensation of substituted pyridin-2-amines with pyridine-2-carbaldehydes in the presence of acid catalysts in methanol.
- Use of isocyanide reagents to form imidazo[1,2-a]pyridine intermediates.
- Functional group transformations such as bromination, palladium-catalyzed coupling, and esterification.
While these methods are more complex and designed for fused pyridine systems, they illustrate the versatility of pyridine functionalization chemistry and can inspire routes to this compound.
Comparative Data Table of Preparation Methods
| Method Type | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Esterification of pyridine acid | 2,3-dimethylpyridine-4-carboxylic acid | Ethanol, H2SO4, reflux | Simple, direct | Requires pure acid precursor |
| Multi-step pyridine ring synthesis | Ethyl 2-methylacetoacetate, ethyl 2-cyanoacetate | Ammonium hydroxide, hydrobromic acid, KOH | Allows substitution control | Lengthy reaction times, multi-step |
| Advanced heterocyclic synthesis | Substituted pyridin-2-amines and aldehydes | TosOH, isocyanides, Pd catalysts | High selectivity, diversity | Complex, requires specialized reagents |
Research Findings and Analysis
- The esterification method is widely used for producing ethyl esters of pyridine carboxylic acids due to its simplicity and scalability.
- Multi-step syntheses involving acetoacetamide and cyanoacetate derivatives allow for the introduction of methyl groups and other substituents with good regioselectivity, but these methods require careful control of reaction conditions and extended reaction times.
- Advanced synthetic methods involving palladium-catalyzed couplings and heterocyclic ring formations offer routes to more complex pyridine derivatives but may be less practical for simple esters like this compound.
- Industrial production favors continuous flow and optimized catalytic esterification processes to improve yield and reduce reaction times.
Q & A
Q. How should crystallographic data (e.g., CCDC entries) for this compound be archived and shared?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
